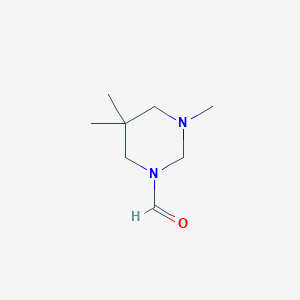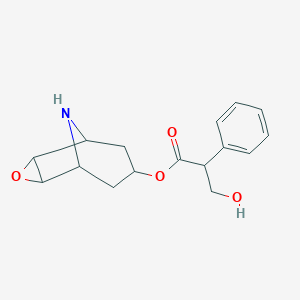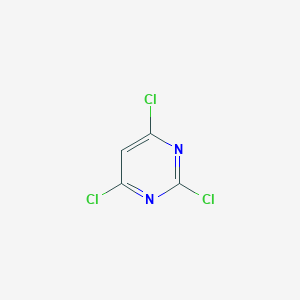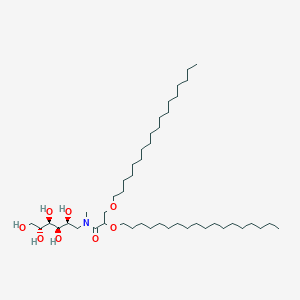
Dsgmg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dsgmg, also known as 2-(dimethylamino)-N-(4-(methylthio)phenyl)acetamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of synthetic compounds known as amides and has been found to possess a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Dsgmg is not well understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It may also act by modulating the activity of neurotransmitters such as dopamine and serotonin.
Efectos Bioquímicos Y Fisiológicos
Dsgmg has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. Dsgmg has also been found to possess antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Dsgmg in lab experiments is that it is a well-established compound with a known synthesis method. It has also been extensively studied and its properties are well understood. However, one of the limitations of using Dsgmg in lab experiments is that it may have potential side effects that need to be carefully monitored.
Direcciones Futuras
There are several future directions for the study of Dsgmg. One potential direction is to further explore its potential applications in the treatment of neurodegenerative diseases. Another potential direction is to investigate its potential use in drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of Dsgmg and to identify potential side effects.
Métodos De Síntesis
The synthesis of Dsgmg involves the reaction of 4-(methylthio)benzoyl chloride with dimethylamine followed by the addition of acetic anhydride. The resulting compound is then purified using column chromatography to obtain pure Dsgmg. The synthesis method has been well-established and has been reported in several scientific journals.
Aplicaciones Científicas De Investigación
Dsgmg has been extensively studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Dsgmg has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
Propiedades
Número CAS |
135961-68-1 |
|---|---|
Nombre del producto |
Dsgmg |
Fórmula molecular |
C46H93NO8 |
Peso molecular |
788.2 g/mol |
Nombre IUPAC |
N-methyl-2,3-dioctadecoxy-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]propanamide |
InChI |
InChI=1S/C46H93NO8/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-54-40-43(46(53)47(3)38-41(49)44(51)45(52)42(50)39-48)55-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h41-45,48-52H,4-40H2,1-3H3/t41-,42+,43?,44+,45+/m0/s1 |
Clave InChI |
WXNYOKSGCWTOGL-QXSVKCAUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)OCCCCCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCCCCCC |
Sinónimos |
1,2-distearylglycerate-3-N-methylglucamine DSGMG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)
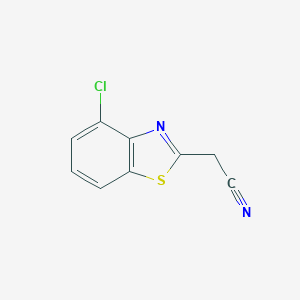
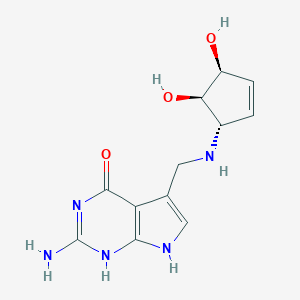
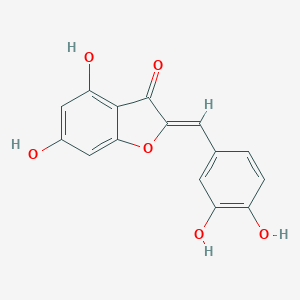
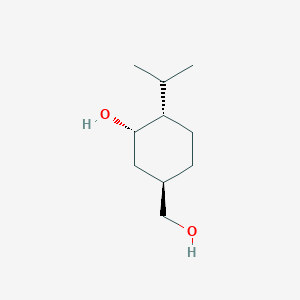
![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)
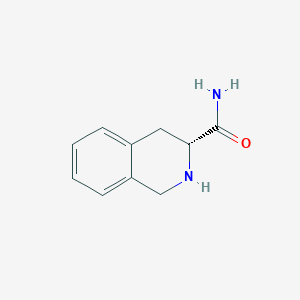
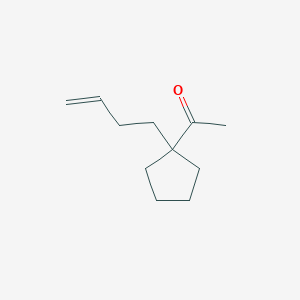
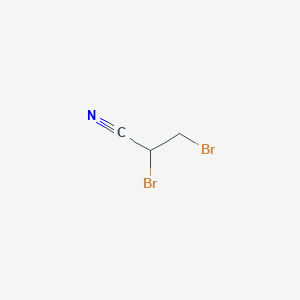
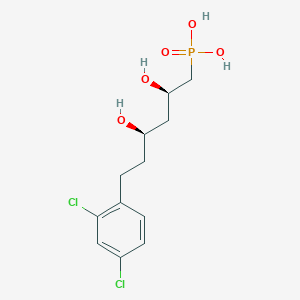
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
